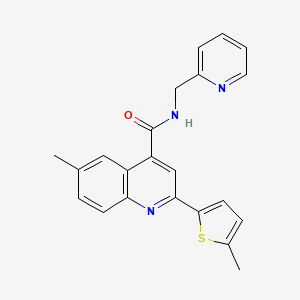

6-methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Description

This compound is a quinoline-4-carboxamide derivative featuring a 6-methyl substituent on the quinoline core, a 5-methylthiophen-2-yl group at position 2, and a pyridin-2-ylmethyl amide side chain. Its structural uniqueness lies in the combination of a methylated thiophene moiety and a pyridylmethyl group, which may enhance lipophilicity and target-binding interactions.

Properties

IUPAC Name |

6-methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-14-6-8-19-17(11-14)18(12-20(25-19)21-9-7-15(2)27-21)22(26)24-13-16-5-3-4-10-23-16/h3-12H,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHAJKBCKTXBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thienyl and pyridinylmethyl groups. Common reagents and conditions used in these reactions include:

Starting Materials: Quinoline derivatives, thienyl compounds, pyridine derivatives.

Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.

Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature and pH control.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

A. Halogen vs. Methyl Substitution

- 6-Bromo Derivatives (e.g., 6-bromo-N-(2-(dimethylamino)ethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, 22 in ): Bromine at position 6 increases molecular weight and may enhance electrophilic reactivity but reduces metabolic stability compared to the methyl group in the target compound .

- 6-Fluoro Derivatives (e.g., N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide, 35 in ): Fluorine improves membrane permeability but may alter binding kinetics due to its strong electron-withdrawing effects .

B. Methoxy Substitution

Heterocyclic Ring Modifications at Position 2

- Thiophene vs. Furan (e.g., 2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, 11 in ): The thiophene in the target compound offers greater aromatic stability and sulfur-mediated hydrophobic interactions compared to furan, which may improve target affinity .

- Pyridinyl Substitution (e.g., 6-chloro-N-[(4-methoxyphenyl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide in ): Pyridine at position 2 introduces additional hydrogen-bonding sites but may increase steric hindrance .

Amide Side Chain Diversity

- Pyridin-2-ylmethyl vs.

- Dimethylaminoethyl vs. Phenethyl (e.g., 20 and 25 in ): Polar dimethylaminoethyl groups improve aqueous solubility but may reduce cellular uptake efficiency compared to aromatic phenethyl or pyridylmethyl groups .

Data Tables

Biological Activity

6-Methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic compound with potential biological activity, particularly in oncology and infectious diseases. This article reviews its biological properties, including its mechanism of action, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 359.4 g/mol. The structure features a quinoline core substituted with a methylthiophene and a pyridine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. The specific compound exhibits promising antiproliferative effects against several cancer cell lines.

- Antiviral Properties : Some studies suggest that quinoline analogues can inhibit viral replication, making them candidates for antiviral drug development.

The compound's antitumor activity is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs) such as c-Met. The structure-activity relationship studies indicate that modifications on the quinoline scaffold can significantly enhance its potency against cancer cells.

Efficacy in Cell Lines

In vitro studies have shown that 6-methyl-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has moderate to excellent antiproliferative activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.04 |

| H460 | 1.20 |

| HT-29 | 0.75 |

| MKN-45 | 0.90 |

| U87MG | 1.50 |

These results highlight the compound's potential as a multitargeted therapeutic agent.

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, particularly against enteroviruses. The compound demonstrated significant antiviral effects in vitro, inhibiting viral replication at low concentrations.

Case Studies

- Rhabdomyosarcoma Cells : A study reported that the compound effectively inhibited the cytopathic effect in Rhabdomyosarcoma cell lines, showcasing its potential in treating pediatric cancers.

- Enterovirus D68 : Another investigation demonstrated that modifications to the quinoline scaffold led to enhanced antiviral potency, suggesting that this compound could be further optimized for antiviral applications.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substitutions on the quinoline ring and the presence of thiophene groups significantly influence the biological activity of this class of compounds. For instance:

- Methylation at specific positions enhances enzyme inhibition.

- The presence of electron-withdrawing groups improves binding affinity to target receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.